molecular formula C16H10BrClN2O3 B2539474 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide CAS No. 898373-30-3

3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2539474
CAS No.: 898373-30-3
M. Wt: 393.62
InChI Key: JOGUFPYBMYRKOD-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Amidation and Esterification: The carboxamide group can be modified through amidation or esterification reactions.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins involved in cancer cell proliferation, leading to cell death. It may also interfere with bacterial or viral replication by targeting essential proteins or enzymes .

Comparison with Similar Compounds

Similar compounds to 3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide include other benzofuran derivatives such as:

What sets this compound apart is its unique combination of bromo, chloro, and carboxamide groups, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

3-(5-Bromo-2-chlorobenzamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C16H13BrClN3O2
  • Molecular Weight : 392.65 g/mol

The compound features a benzofuran core, which is known for various pharmacological activities, linked to a chlorobenzamide moiety that may enhance its biological efficacy.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For example, compounds with similar structural motifs have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:
In a study evaluating the cytotoxic effects of benzofuran derivatives, it was found that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of halogen substituents like bromine and chlorine was correlated with enhanced activity due to increased lipophilicity and potential interactions with cellular targets .

CompoundCell LineIC50 (µM)
Compound AMCF-75.0
Compound BA5498.0
This compoundTBD

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Similar benzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A study reported the minimum inhibitory concentration (MIC) of related compounds against Staphylococcus aureus and Escherichia coli, indicating that modifications in the benzofuran structure can lead to varying degrees of antimicrobial efficacy.

CompoundTarget BacteriaMIC (µg/mL)
Compound CS. aureus15
Compound DE. coli20
This compoundTBD

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzofuran derivatives can increase ROS levels, contributing to oxidative stress in cancer cells.

Properties

IUPAC Name

3-[(5-bromo-2-chlorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O3/c17-8-5-6-11(18)10(7-8)16(22)20-13-9-3-1-2-4-12(9)23-14(13)15(19)21/h1-7H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGUFPYBMYRKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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